Cas no 1804777-07-8 (2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid)

2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid is a specialized pyridine derivative featuring a trifluoromethoxy group, an iodo substituent, and an aminomethyl side chain. Its unique structure makes it a valuable intermediate in pharmaceutical and agrochemical synthesis, particularly for the development of bioactive compounds. The presence of the trifluoromethoxy group enhances lipophilicity and metabolic stability, while the iodo substituent offers versatility for further functionalization via cross-coupling reactions. The carboxylic acid moiety provides additional reactivity for conjugation or salt formation. This compound is particularly useful in medicinal chemistry for designing targeted molecules due to its balanced reactivity and structural diversity. High purity and well-defined synthetic pathways ensure consistent performance in research applications.
2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid structure
1804777-07-8 structure
Product name:2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid
CAS No:1804777-07-8
MF:C8H6F3IN2O3
Molecular Weight:362.044524669647
CID:4835034

2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid
    • インチ: 1S/C8H6F3IN2O3/c9-8(10,11)17-6-3(12)1-4(7(15)16)14-5(6)2-13/h1H,2,13H2,(H,15,16)
    • InChIKey: ABKVNKFPVZJDSZ-UHFFFAOYSA-N
    • SMILES: IC1C=C(C(=O)O)N=C(CN)C=1OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 2
  • 氢键受体数量: 8
  • 重原子数量: 17
  • 回転可能化学結合数: 3
  • 複雑さ: 290
  • XLogP3: -0.8
  • トポロジー分子極性表面積: 85.4

2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029092070-1g
2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid
1804777-07-8 97%
1g
$1,549.60 2022-04-01

2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid 関連文献

2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acidに関する追加情報

Comprehensive Overview of 2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1804777-07-8)

The compound 2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1804777-07-8) is a highly specialized pyridine derivative that has garnered significant attention in pharmaceutical and agrochemical research. Its unique structural features, including the aminomethyl group, iodo substitution, and trifluoromethoxy moiety, make it a valuable intermediate in the synthesis of bioactive molecules. Researchers are particularly interested in its potential applications in drug discovery, given its ability to modulate biological targets through its carboxylic acid functionality.

In recent years, the demand for halogenated pyridine derivatives like this compound has surged due to their role in developing novel therapeutics. The presence of the iodine atom enhances its reactivity in cross-coupling reactions, a key step in constructing complex molecules. This property aligns with the growing trend of Pd-catalyzed reactions in medicinal chemistry, a topic frequently searched by synthetic chemists. Additionally, the trifluoromethoxy group is known to improve metabolic stability and bioavailability, making it a hotspot in structure-activity relationship (SAR) studies.

From an industrial perspective, 2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid is often discussed in the context of high-throughput screening and fragment-based drug design. Its carboxylic acid group allows for easy derivatization, enabling the creation of libraries for hit-to-lead optimization. This aligns with the increasing focus on AI-driven drug discovery, where such building blocks are essential for generating diverse chemical spaces. Searches for pyridine-based scaffolds and fluorinated building blocks have spiked, reflecting the compound's relevance in modern research.

The compound's physicochemical properties, such as its logP and hydrogen bonding capacity, are critical for its performance in biological systems. These metrics are frequently queried by researchers optimizing ADME profiles (Absorption, Distribution, Metabolism, Excretion). Furthermore, its stability under various pH conditions makes it suitable for formulation development, another trending topic in pharmaceutical sciences. The integration of computational chemistry tools to predict its behavior has further amplified its utility.

In agrochemical applications, 2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid serves as a precursor for crop protection agents. The trifluoromethoxy group is particularly valued for its ability to enhance pesticidal activity, a feature often explored in green chemistry initiatives. This resonates with the global push for sustainable agriculture, a subject dominating search engines and academic discussions. The compound's potential in resistance management strategies also makes it a focal point in agrochemical R&D.

Quality control and analytical characterization of this compound involve advanced techniques like HPLC, NMR, and mass spectrometry. These methods ensure compliance with stringent regulatory standards, a concern frequently raised by manufacturers. The rise of continuous flow chemistry has also impacted its production, with searches for scalable synthetic routes becoming more prevalent. This underscores the compound's adaptability to innovative manufacturing paradigms.

In conclusion, 2-(Aminomethyl)-4-iodo-3-(trifluoromethoxy)pyridine-6-carboxylic acid (CAS No. 1804777-07-8) exemplifies the intersection of structural ingenuity and practical utility. Its multifaceted applications in drug discovery, agrochemicals, and material science position it as a cornerstone in contemporary chemical research. As the scientific community continues to explore tailored molecular architectures, this compound will undoubtedly remain at the forefront of innovation.

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